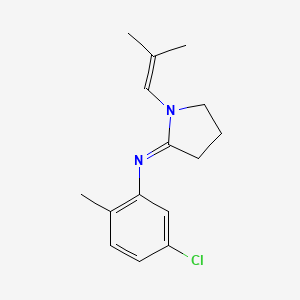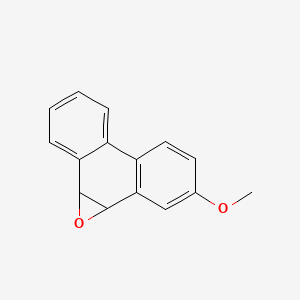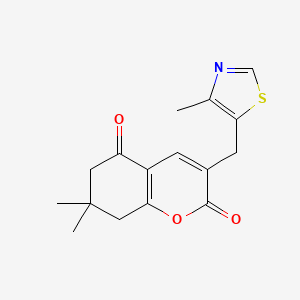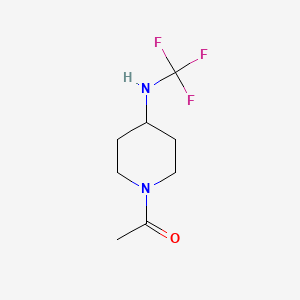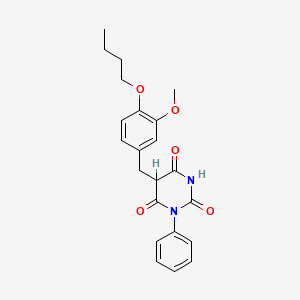
2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate is a chemical compound with the molecular formula C18H19N3O3S and a molecular weight of 202.2475 . This compound is known for its unique structure, which includes a methoxyethyl group and a hydroxycyclohexane carboxylate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
The synthesis of 2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate typically involves the esterification of 1-hydroxycyclohexane-1-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
作用機序
The mechanism of action of 2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
- 2-Methoxyethyl 4-(4-bromo-3-nitro-phenyl)-6-methyl-2-oxo-3,4-dihydro-1h-pyrimidine-5-carboxylate
- 2-Methoxy-n,n-dimethyl-benzene-1,4-diamine
- 2-Methoxysulfonyl-1,1-diphenyl-ethanol
These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
CAS番号 |
6947-08-6 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
2-methoxyethyl 1-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-13-7-8-14-9(11)10(12)5-3-2-4-6-10/h12H,2-8H2,1H3 |
InChIキー |
KMEVRAAGYDWVBA-UHFFFAOYSA-N |
正規SMILES |
COCCOC(=O)C1(CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



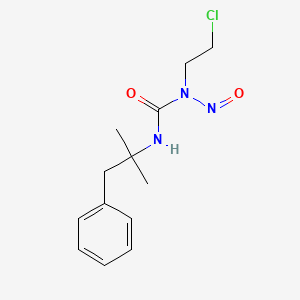

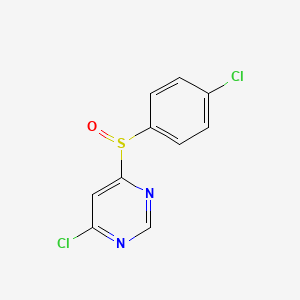
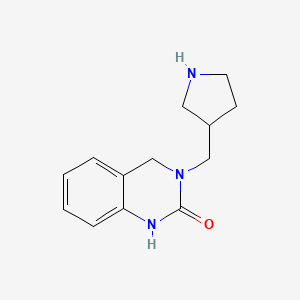


![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)
